![molecular formula C14H14N6OS B2481645 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide CAS No. 1207009-64-0](/img/structure/B2481645.png)
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds similar to "N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide" often attract interest in scientific research due to their potential pharmacological properties and applications in material science. Such compounds are synthesized and analyzed to understand their structural, physical, and chemical characteristics, which could lead to various applications in medicinal chemistry and materials engineering.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from basic chemical building blocks. For example, the synthesis of acetamide derivatives involves reacting specific thione derivatives with chloroacetamide compounds under controlled conditions to produce the desired product (Duran & Canbaz, 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for confirming the synthesized compound's structure. It provides detailed information about the arrangement of atoms within the molecule and any potential molecular interactions. For instance, the crystal structure of similar compounds has been determined to confirm their molecular configuration and to understand the intermolecular interactions that may influence their physical and chemical properties (Al-Hourani et al., 2016).
Scientific Research Applications
Synthesis and Anti-Histamine Activity Phenyl tetrazole compounds, including derivatives similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide, have been synthesized and evaluated for their anti-histamine release activity, particularly in the context of antiasthmatic drug development. An intermediate crucial for these syntheses, 3-(1H-tetrazol-5-yl) benzenamine, was pivotal in creating compounds with significant anti-histamine effects in mast cells, suggesting potential applications in treating asthma and allergic responses (Li et al., 2009).
Anticonvulsant Properties Compounds structurally related to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide have been explored for their anticonvulsant properties. For instance, certain benzothiazole derivatives demonstrated significant protective indices in the maximal electroshock seizure (MES) test, indicating their potential as anticonvulsant agents. This research emphasizes the importance of the aromatic hydrophobic aryl ring and the NHCO hydrogen bonding domain in the pharmacophoric features for anticonvulsant activity (Ali & Siddiqui, 2015).
Antinociceptive Pharmacology Similar compounds have been investigated for their antinociceptive pharmacology, exhibiting significant actions in various pain models. For example, a nonpeptidic B1 antagonist demonstrated potent antinociceptive actions in mouse models, suggesting its utility in treating inflammatory pain states and certain neuropathic pain aspects (Porreca et al., 2006).
Antiallergic and Cytoprotective Activities N-phenylbenzamido acid derivatives, including structures with similarities to the compound , have shown potent antiallergic and cytoprotective activities. These compounds were significantly more effective than reference drugs in inhibiting the IgE-mediated passive cutaneous anaphylaxis and protecting against gastric mucosal damage, indicating potential therapeutic applications in atopic allergic diseases and gastric protection (Makovec et al., 1992).
properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-13(22-10(2)16-9)7-14(21)17-11-3-5-12(6-4-11)20-8-15-18-19-20/h3-6,8H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJGCKWYOHFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.